B1579233 Cbz-2,5-Dimethy-L-Phenylalanine

Cbz-2,5-Dimethy-L-Phenylalanine

Cat. No.: B1579233
M. Wt: 327.44
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-2,5-Dimethyl-L-Phenylalanine (CAS No. 1270292-32-4) is a carbobenzyloxy (Cbz)-protected amino acid derivative featuring methyl substituents at the 2- and 5-positions of the phenyl ring. This compound is utilized in peptide synthesis as a protective group for the amine functionality, enabling selective reactions during solid-phase or solution-phase synthesis. Key industrial specifications include a purity of ≥99% and packaging in 25 kg cardboard drums, compliant with REACH and ISO standards .

The molecular formula is inferred as C₁₇H₁₇NO₄ (based on structural analogs like Cbz-3,5-Difluoro-D-Phenylalanine, C₁₇H₁₅F₂NO₄ ). Its molecular weight is estimated at ~327.3 g/mol (calculated by replacing fluorine atoms in fluorinated analogs with methyl groups).

Properties

Molecular Weight

327.44

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Cbz-protected phenylalanine derivatives vary in substituent type (methyl, halogen, etc.), position (2,5; 3,5; etc.), and stereochemistry (D/L). Below is a detailed comparison:

Table 1: Structural and Physicochemical Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) XLogP3* Key Properties/Applications
Cbz-2,5-Dimethyl-L-Phenylalanine Methyl (2,5) C₁₇H₁₇NO₄ ~327.3 ~2.8† High lipophilicity; peptide synthesis
Cbz-3,5-Difluoro-D-Phenylalanine Fluorine (3,5) C₁₇H₁₅F₂NO₄ 335.30 2.3 Enhanced electronic effects; drug intermediates
Cbz-2,5-Difluoro-L-Phenylalanine Fluorine (2,5) C₁₇H₁₅F₂NO₄ 335.30 N/A Similar to above; L-configuration
Cbz-3,4-Dimethyl-D-Phenylalanine Methyl (3,4) C₁₇H₁₇NO₄ ~327.3 ~2.8† Steric hindrance impacts coupling efficiency
Cbz-3,5-Dichloro-L-Phenylalanine Chlorine (3,5) C₁₇H₁₅Cl₂NO₄ ~364.2 ~3.2† Higher toxicity; niche applications

*XLogP3: Computed octanol-water partition coefficient (lipophilicity indicator). †Estimated based on substituent contributions (methyl ≈ +0.5 per group; fluorine ≈ +0.2 per group).

Key Comparisons

Substituent Effects on Lipophilicity

  • Methyl groups (e.g., 2,5-dimethyl) increase lipophilicity (XLogP3 ~2.8) compared to fluorinated analogs (XLogP3 ~2.3) due to their hydrophobic nature .
  • Halogen substituents (e.g., 3,5-difluoro or dichloro) introduce electron-withdrawing effects, reducing electron density on the aromatic ring. This may alter reactivity in peptide coupling or deprotection steps .

D vs. L configuration: The L-isomer (e.g., Cbz-2,5-Dimethyl-L-Phenylalanine) is more common in biological systems, while D-isomers (e.g., Cbz-3,5-Difluoro-D-Phenylalanine) are used in specialized enantioselective syntheses .

Methyl-substituted analogs are generally less reactive, reducing acute toxicity risks .

Regulatory and Industrial Use

  • Cbz-2,5-Dimethyl-L-Phenylalanine meets industrial-grade standards (99% purity) and is preferred for large-scale synthesis due to cost-effectiveness and stability .
  • Fluorinated analogs are often used in pharmaceutical intermediates but face stricter regulatory scrutiny due to environmental persistence .

Research Implications

  • Synthetic Efficiency : Methyl groups improve solubility in organic solvents (e.g., DMF, THF) compared to halogenated analogs, streamlining purification .
  • Biological Activity : Fluorinated derivatives may exhibit enhanced binding in receptor-targeted peptides, while methyl groups optimize passive membrane permeability .

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